
1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another synthesis method involves the reaction of phenol and zinc chloride, followed by the slow addition of p-hydroxyacetophenone .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,2,4-triazole moiety, present in this compound, has been extensively studied for over a century due to its remarkable properties. Some well-known drugs containing the 1,2,4-triazole core include alprazolam, fluconazole, ribavirin, and posaconazole. Researchers explore derivatives of this compound for their potential as bioactive agents, including:
- Anticancer Properties : Certain 1,2,4-triazole thiols exhibit anticancer activity .
- Enzyme Inhibition : These compounds can inhibit enzymes, making them valuable in drug design .
- Antioxidant Effects : The 1,2,4-triazole derivatives may act as antioxidants .
- Antimicrobial and Anti-inflammatory Activities : Their potential in combating infections and inflammation is under investigation .
Protective Group Chemistry
The p-ethoxyphenyl (PEP) group, found in this compound, serves as a protecting group . Researchers use it to safeguard specific functional groups during chemical transformations.
Future Directions
Future research could focus on the synthesis, characterization, and application of “1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine”. The potential biological activity of similar compounds has been explored , suggesting that “1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine” could also have interesting biological properties worth investigating.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2/h4-7,11H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPSQFGOHVLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
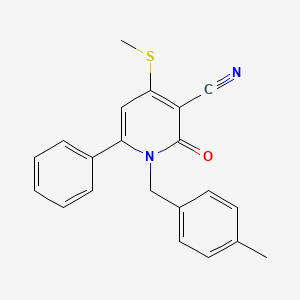
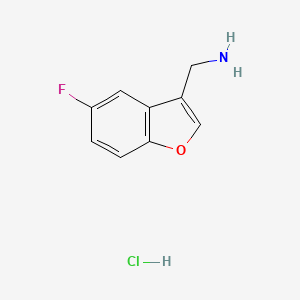

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)
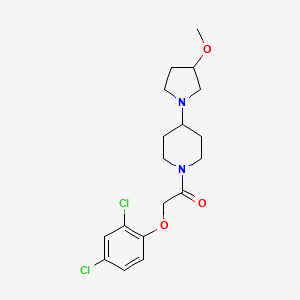
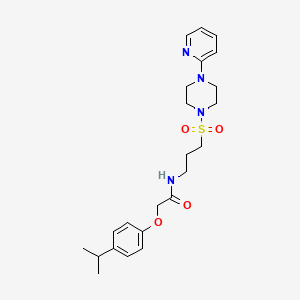

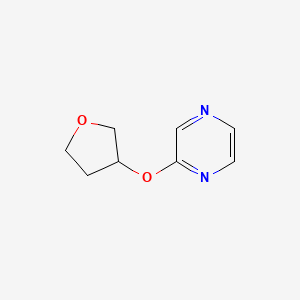
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)